ミチグリニドカルシウム水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

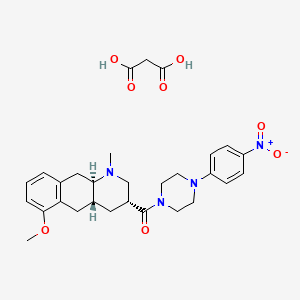

S-21403は、ミチグリニドとしても知られており、2型糖尿病の治療のために開発された新しい抗糖尿病薬です。これは、血糖降下薬のメグリチニド系に属します。 ミチグリニドは、膵臓のβ細胞からのインスリン分泌を刺激することにより、血糖値の調節に役立ちます .

2. 製法

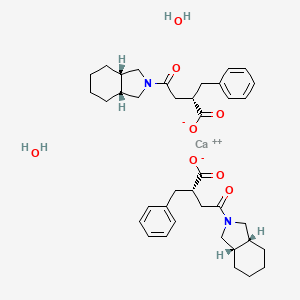

合成経路と反応条件: S-21403の合成には、2(S)-ベンジルコハク酸1-ベンジルモノエステルとシス-ペルヒドロイソインドールを、テトラヒドロフラン中でイソブチルクロロホルメートとN-メチルモルホリンを用いて反応させ、コハク酸アミドエステルを形成します。 このエステルは、次にエタノール中の炭素上にパラジウムを担持した水素ガスで水素化して、最終生成物を得ます .

工業的生産方法: S-21403の工業的生産は、通常、そのカルシウム塩形態であるミチグリニドカルシウム水和物を調製することを含みます。 これは、ミチグリニドカルシウムと有機溶媒を混合し、完全に溶融状態に加熱してから、溶媒を除去して新規結晶形態を得ることで達成されます .

科学的研究の応用

S-21403 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactions of meglitinide-class drugs.

Biology: Research on its effects on pancreatic beta-cells and insulin secretion.

Medicine: Development of new antidiabetic therapies and understanding the pharmacokinetics and pharmacodynamics of meglitinide drugs.

Industry: Production of mitiglinide calcium hydrate for pharmaceutical use

作用機序

ミチグリニドは、膵臓β細胞のATP感受性カリウムチャネルを閉鎖することで作用します。この作用は、細胞膜の脱分極につながり、さらに電位依存性カルシウムチャネルの開閉を誘発します。 カルシウムイオンの流入は、インスリン含有顆粒のエクソサイトーシスを刺激し、インスリン分泌を増加させます .

類似化合物:

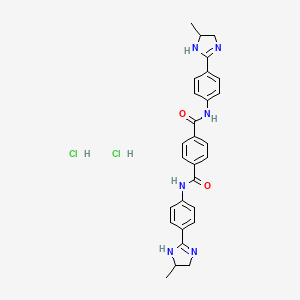

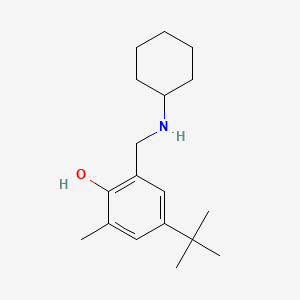

レパグリニド: 作用機序は類似していますが、薬物動態が異なる別のメグリチニド系薬物。

ナテグリニド: ミチグリニドと似ていますが、発症が早く、作用時間が短い。

S-21403の独自性: ミチグリニドは、心臓や平滑筋組織に見られる他のタイプと比較して、β細胞タイプのATP感受性カリウムチャネルに対する高い親和性を持つことで特徴付けられます。 この特異性により、他の組織への影響を最小限に抑えながら、インスリン分泌を刺激する上で特に効果的です .

生化学分析

Biochemical Properties

Mitiglinide calcium hydrate is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive potassium (K ATP) channels in pancreatic beta-cells . This interaction with the ATP-sensitive potassium channels is crucial for its function .

Cellular Effects

Mitiglinide calcium hydrate influences cell function by stimulating insulin secretion in beta-cells . This process is achieved by closing off ATP-dependent potassium ion channels, leading to depolarization, which stimulates calcium influx through voltage-gated calcium channels .

Molecular Mechanism

The mechanism of action of Mitiglinide calcium hydrate involves its binding to and blocking ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . High intracellular calcium subsequently triggers the exocytosis of insulin granules .

Temporal Effects in Laboratory Settings

The temporal effects of Mitiglinide calcium hydrate in laboratory settings are not fully detailed in the available literature. It is known that Mitiglinide calcium hydrate has a rapid onset and short duration of action, making it effective in improving postprandial hyperglycemia .

Dosage Effects in Animal Models

It is known that the insulinotropic effect of Mitiglinide calcium hydrate is more potent than that of nateglinide, and it surpasses in controlling postprandial hyperglycemia in normal and diabetic animals .

Metabolic Pathways

Mitiglinide calcium hydrate is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolic process of insulin secretion .

Subcellular Localization

The subcellular localization of Mitiglinide calcium hydrate is primarily at the ATP-sensitive potassium channels in pancreatic beta-cells . It binds to and blocks these channels, influencing the function of the beta-cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-21403 involves the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran to form the succinamic ester. This ester is then hydrogenated with hydrogen gas over palladium on carbon in ethanol to yield the final product .

Industrial Production Methods: Industrial production of S-21403 typically involves the preparation of its calcium salt form, mitiglinide calcium hydrate. This is achieved by mixing an organic solvent with mitiglinide calcium, heating it to a completely melted state, and then removing the solvent to obtain the novel crystal form .

化学反応の分析

反応の種類: S-21403は、以下の化学反応を含むいくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 水素化反応は、その合成において中間体を最終生成物に還元するために使用されます。

置換: 官能基が他の基で置換される置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 触媒として炭素上にパラジウムを担持した水素ガス。

置換: テトラヒドロフラン中のイソブチルクロロホルメートやN-メチルモルホリンなどの試薬。

生成される主要な生成物: これらの反応から生成される主要な生成物は、ミチグリニド自体と、そのさまざまな中間体と誘導体です .

4. 科学研究への応用

S-21403は、以下の科学研究にいくつかの応用があります。

化学: メグリチニド系薬物の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 膵臓β細胞とインスリン分泌への影響に関する研究。

医学: 新しい抗糖尿病療法の開発と、メグリチニド系薬物の薬物動態と薬力学の理解。

類似化合物との比較

Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.

Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.

Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .

特性

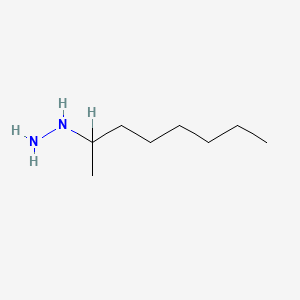

CAS番号 |

207844-01-7 |

|---|---|

分子式 |

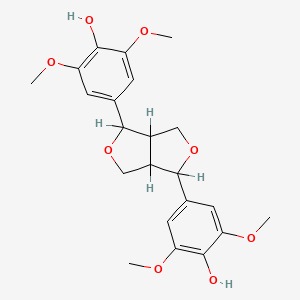

C38H52CaN2O8 |

分子量 |

704.9 g/mol |

IUPAC名 |

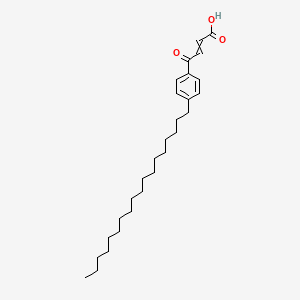

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 |

InChIキー |

QEVLNUAVAONTEW-UZYHXJQGSA-L |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

異性体SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

正規SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

| 207844-01-7 | |

同義語 |

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |

製品の起源 |

United States |

Retrosynthesis Analysis

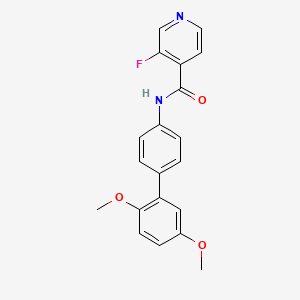

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)